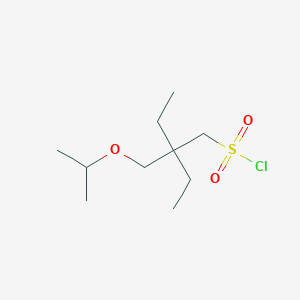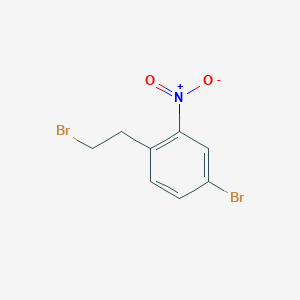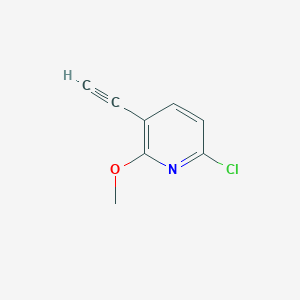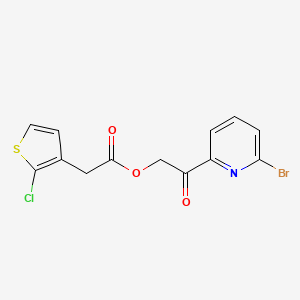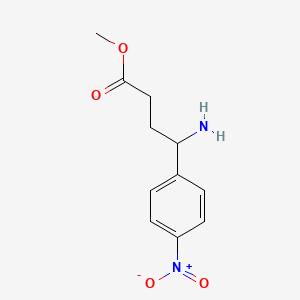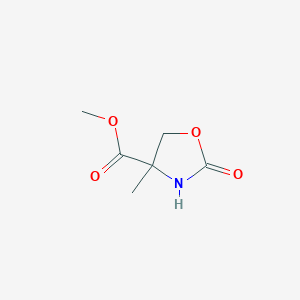
Methyl 4-methyl-2-oxooxazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that features an oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium or copper to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazolidine ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidines.
科学研究应用
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate has several scientific research applications:
作用机制
The mechanism of action of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics . This interaction disrupts the translation process, leading to the inhibition of bacterial growth.
相似化合物的比较
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate can be compared with other oxazolidine and oxazolidinone compounds:
Oxazolidinones: These compounds, such as linezolid and tedizolid, are known for their antibiotic properties and similar mechanisms of action.
Oxazolines: These compounds have similar ring structures but differ in their functional groups and applications.
The uniqueness of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate lies in its specific structural features and the versatility of its applications across various fields.
属性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-6(4(8)10-2)3-11-5(9)7-6/h3H2,1-2H3,(H,7,9) |
InChI 键 |
PCDLLYMSBKMVDS-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=O)N1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


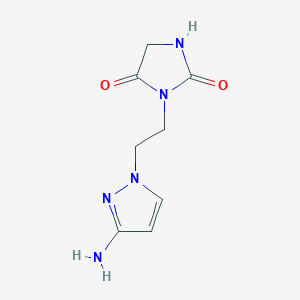
![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
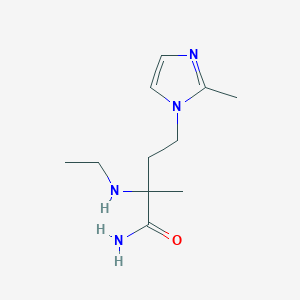

![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
